molecular formula C6H13NO3 B2984174 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid CAS No. 124335-43-9

3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid

Cat. No.: B2984174
CAS No.: 124335-43-9
M. Wt: 147.174
InChI Key: QEBLLSSGRQCVJI-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid is a substituted propanoic acid derivative featuring a tertiary amino group with methyl and 2-hydroxyethyl substituents.

Properties

IUPAC Name

3-[2-hydroxyethyl(methyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-7(4-5-8)3-2-6(9)10/h8H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBLLSSGRQCVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid typically involves the reaction of 3-chloropropanoic acid with 2-(methylamino)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-(methylamino)ethanol attacks the carbon atom of the 3-chloropropanoic acid, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 3-chloropropanoic acid, 2-(methylamino)ethanol

    Solvent: Aqueous or organic solvent (e.g., ethanol)

    Temperature: Room temperature to reflux

    Catalyst: Base (e.g., sodium hydroxide)

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the same reagents and reaction conditions as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-[(2-oxoethyl)(methyl)amino]propanoic acid.

    Reduction: Formation of 3-[(2-hydroxyethyl)(methyl)amino]propanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxyethyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of amino-substituted propanoic acids are highly dependent on the nature of their substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of 3-[(2-Hydroxyethyl)(methyl)amino]propanoic Acid and Analogues
Compound Name Substituents CAS Number Molecular Formula Key Properties/Activities Reference
This compound 2-hydroxyethyl, methyl Not provided C₆H₁₃NO₃ High solubility due to -OH group; potential antioxidant activity (inferred from analogues) Target
3-[Ethyl(methyl)amino]propanoic acid Ethyl, methyl 1095030-20-8 C₆H₁₃NO₂ Intermediate in drug synthesis; reduced polarity compared to hydroxyethyl derivative
3-{2-(2-Methoxyethoxy)ethylamino}propanoic acid Methoxyethoxyethyl, methyl 1339856-00-6 C₉H₁₉NO₄ Enhanced lipophilicity; used in synthetic applications (e.g., polymer chemistry)
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives 4-Hydroxyphenyl, variable R groups N/A Varies Anticancer (A549 cell line inhibition), antioxidant (DPPH radical scavenging)
3-(2-Thienyl)propanoic acid 2-Thienyl (aromatic) 54021-92-0 C₇H₈O₂S Applications in organic electronics; moderate cytotoxicity
3-[(3-Fluorobenzyl)amino]propanoic acid 3-Fluorobenzyl 1336086-97-5 C₁₀H₁₂FNO₂ Fluorine-enhanced metabolic stability; explored as a kinase inhibitor scaffold

Biological Activity

3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid, also known as a derivative of propanoic acid, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : this compound
  • CAS Number : 124335-43-9
  • Molecular Formula : C6H13NO3

The presence of both hydroxyethyl and methyl groups contributes to its unique properties, which may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to function as an amino acid analogue, potentially influencing metabolic pathways or acting as a substrate or inhibitor in enzymatic reactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antiproliferative Activity : Studies have shown that derivatives of propanoic acid can inhibit the proliferation of cancer cells. For instance, modifications in the structure can enhance the inhibitory action against various cancer cell lines, including HCT-116 and HeLa cells .
  • Neuroprotective Effects : Some studies suggest that related compounds may have neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntiproliferativeInhibition of cancer cell growth
NeuroprotectivePotential reduction in oxidative stress
Enzyme InhibitionInteraction with metabolic enzymes

Case Study 1: Antiproliferative Activity

In a series of experiments conducted on modified derivatives of propanoic acid, it was reported that certain compounds displayed significant antiproliferative effects on HCT-116 cells. The IC50 values ranged from 0.69 μM to 11 μM, demonstrating efficacy comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Neuroprotective Mechanisms

Another study investigated the neuroprotective potential of similar compounds through in vitro models. The results indicated that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting a mechanism involving antioxidant activity .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of propanoic acid derivatives. For example, the introduction of hydroxyethyl groups has been linked to improved solubility and bioavailability, which are critical for therapeutic applications .

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